molecular formula C18H19N5O2S B2477428 3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 891121-96-3

3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2477428
CAS No.: 891121-96-3
M. Wt: 369.44
InChI Key: HODYGOAEBBRAFL-UHFFFAOYSA-N
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Description

3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research indicates that compounds related to the specified chemical structure have shown potential as anticancer agents. For example, a study by Abdelhamid et al. (2016) synthesized derivatives that were evaluated for their antitumor activity against the MCF-7 human breast carcinoma cell line, showing that many tested compounds exhibited moderate to high anticancer activity compared with doxorubicin, a reference drug (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

Antibacterial Applications

Another area of research is the exploration of antibacterial properties. A study highlighted the synthesis of novel compounds that demonstrated slight to moderate activity against various microorganisms including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Atta, Farahat, Ghobashy, & Marei, 2011).

Antimicrobial Applications

Compounds within this chemical class have also been evaluated for their antimicrobial efficacy. A study by Gomha et al. (2018) described the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones and their subsequent evaluation for antimicrobial activities, showing that some derivatives had mild activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Synthesis and Evaluation

Research is also focused on the synthesis of novel heterocyclic compounds and their evaluation for potential biological activities. Studies have synthesized various derivatives, exploring their structures and potential as antimicrobial and antitumor agents, with some showing promising results in preliminary screenings (Hassan, Mohamed, Awad, & Mohamed, 2022).

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-2-5-13-10-15(24)19-17-20-21-18(23(13)17)26-11-16(25)22-9-8-12-6-3-4-7-14(12)22/h3-4,6-7,10H,2,5,8-9,11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODYGOAEBBRAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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